molecular formula C9H9BrN2O4 B112956 N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide CAS No. 7357-66-6

N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B112956
CAS No.: 7357-66-6
M. Wt: 289.08 g/mol
InChI Key: WFVRYIASUVEKMY-UHFFFAOYSA-N
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Description

N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is a nitro-aromatic acetamide derivative characterized by a phenyl ring substituted with bromine (position 5), methoxy (position 4), and nitro (position 2) groups, with an acetamide moiety attached to the amino group. Nitro-substituted acetamides are frequently explored in organic synthesis and pharmacology due to their electron-withdrawing effects and bioactivity .

Properties

IUPAC Name

N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O4/c1-5(13)11-7-3-6(10)9(16-2)4-8(7)12(14)15/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVRYIASUVEKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284600
Record name N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7357-66-6
Record name 7357-66-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide typically involves the following steps:

    Bromination: The starting material, 4-methoxy-2-nitroaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Acetylation: The brominated product is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), bases (sodium hydroxide, potassium carbonate).

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, solvents (ethanol, methanol).

    Oxidation: Potassium permanganate, chromium trioxide, solvents (acetone, water).

Major Products Formed

    Substitution: N-(5-Substituted-4-methoxy-2-nitrophenyl)acetamide derivatives.

    Reduction: N-(5-Bromo-4-methoxy-2-aminophenyl)acetamide.

    Oxidation: N-(5-Bromo-4-hydroxy-2-nitrophenyl)acetamide or N-(5-Bromo-4-formyl-2-nitrophenyl)acetamide.

Scientific Research Applications

Medicinal Chemistry

N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide has shown promise in various biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties against pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . This suggests that this compound may also exhibit similar effects.
  • Anti-inflammatory Properties : Compounds with similar structures have been studied for their anti-inflammatory effects, indicating potential therapeutic applications in treating inflammatory diseases .
  • Cytotoxic Effects : Preliminary studies suggest that derivatives of nitrophenyl acetamides may possess cytotoxic effects against certain cancer cell lines, warranting further exploration of this compound in cancer therapy .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial activity of a related compound, (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol, against several bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting that this compound may exhibit similar antimicrobial properties .

Case Study 2: Cytotoxicity Against Cancer Cells

Research on nitrophenyl acetamides has shown potential cytotoxic effects against cancer cell lines. These findings underscore the need for further investigations into this compound's efficacy as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of functional groups like the nitro and bromine atoms can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide and related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Positions (Phenyl Ring) Key Features Reference
This compound C₉H₈BrN₂O₄* ~305.08 5-Br, 4-OCH₃, 2-NO₂ Target compound; inferred from analogs -
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide C₉H₉BrN₂O₄ 289.08 2-OCH₃, 5-NO₂, Br on acetamide Bromine on acetamide; TPSA = 84.2 Ų
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 292.70 4-Cl, 2-NO₂, methylsulfonyl group Dual functional groups; used in heterocyclic synthesis
N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide C₉H₈FN₂O₄ 243.17 4-F, 2-OCH₃, 5-NO₂ Halogen variation (F vs. Br)
N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide C₁₂H₁₅BrN₂O₄ 347.17 4-(Br-butoxy), 2-NO₂ Bromine in alkoxy chain; alkylation step

*Inferred formula based on substituent positions.

Key Observations:
  • Halogen Effects : Bromine’s larger atomic size (vs. Cl or F) increases molecular weight and may reduce solubility compared to fluoro or chloro analogs .
  • Functional Groups : The methylsulfonyl group in N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide introduces steric hindrance, altering biological interactions .

Biological Activity

N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analyses with structurally similar compounds.

Chemical Structure and Synthesis

This compound has the molecular formula C9H9BrN2O4C_9H_9BrN_2O_4, characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a phenyl ring. These functional groups are crucial for its biological activity.

The synthesis of this compound typically involves nitration and acylation processes. A common synthetic route includes:

  • Nitration : The compound is synthesized by treating N-(3-bromo-4-methoxyphenyl)acetamide with nitric acid in acetic anhydride.
  • Acetylation : This step involves the introduction of the acetamide group.

This process yields a yellow crystalline product, which can be purified through recrystallization from aqueous solutions .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

The compound has shown promise in inhibiting the growth of various bacterial strains, including those resistant to conventional antibiotics. The nitro group is particularly important for its antibacterial properties, as it interferes with bacterial cell wall synthesis .

2. Anti-inflammatory Properties

Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. The exact mechanisms are still under investigation but may involve modulation of inflammatory pathways .

3. Anticancer Potential

Emerging evidence suggests cytotoxic effects on certain cancer cell lines, indicating its potential for therapeutic applications in oncology. Studies have indicated that compounds with similar structures often exhibit anticancer properties, and this compound may follow this trend .

The mechanism of action for this compound is thought to involve several pathways:

  • Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
  • Binding Affinity : The methoxy and acetamide groups influence the compound’s binding affinity and specificity towards various molecular targets.
  • Modulation of Biochemical Pathways : These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations influence biological activity. Below is a summary table comparing this compound with similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(4-Methoxy-2-nitrophenyl)acetamideMethoxy and nitro groupsLacks bromine substitution
N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamideChlorine instead of brominePotentially different reactivity profiles
N-(3-Nitrophenyl)acetamideNo methoxy group; only nitro substitutionSimpler structure; different biological activity

The presence of bromine in this compound may enhance its reactivity compared to similar compounds lacking this feature .

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of compounds similar to this compound in various disease models:

  • Non-Small Cell Lung Cancer (NSCLC) : Research has indicated that multitargeting agents can inhibit key signaling pathways involved in NSCLC, suggesting that compounds like this compound could offer therapeutic benefits in resistant cancer types .
  • Antiviral Properties : Some related compounds have demonstrated antiviral activities against various viral infections, indicating potential broader applications for derivatives of this compound .

Q & A

Q. What are the standard synthetic routes for N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of a phenylacetamide backbone. Key steps include nitration, bromination, and methoxylation. Optimization requires precise control of temperature (e.g., 0–5°C for nitration to avoid over-oxidation) and solvent selection (e.g., dichloromethane for bromination to enhance solubility). Catalysts like FeBr₃ may be used for regioselective bromination . Purity is monitored via TLC and NMR .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR (¹H/¹³C): Assigns proton environments (e.g., methoxy at δ 3.8–4.0 ppm) and confirms nitro/bromo substituent positions .
  • X-ray crystallography : Resolves spatial arrangement using SHELXL for refinement. Key parameters include R-factor (<5%) and thermal displacement ellipsoids .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and nitro (N-O, ~1520 cm⁻¹) groups .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in nitro groups) be resolved during structure refinement?

Use SHELXL’s PART and SIMU commands to model disorder. Apply restraints to bond distances/angles and refine anisotropic displacement parameters. Validate with Fo-Fc difference maps and check for residual electron density >0.3 eÅ⁻³ .

Q. What experimental designs are recommended for assessing enzyme inhibition potential (e.g., kinase targets)?

  • In vitro assays : Use fluorescence-based ADP-Glo™ kinase assays with ATP concentrations near Km. Include positive controls (e.g., staurosporine) and dose-response curves (IC₅₀ calculation).
  • Molecular docking : Perform with AutoDock Vina, focusing on H-bond interactions between the acetamide carbonyl and kinase active sites (e.g., hinge region). Validate via mutagenesis studies .

Q. How do substituent positions (bromo vs. methoxy) influence structure-activity relationships (SAR) in biological assays?

  • Bromo at C5 : Enhances lipophilicity (logP ↑ by ~0.5), improving membrane permeability.
  • Methoxy at C4 : Stabilizes aryl ring conformation via steric hindrance, affecting target binding. Use comparative IC₅₀ studies with analogs (e.g., 5-chloro or 4-ethoxy derivatives) and QSAR models (e.g., CoMFA) to quantify substituent effects .

Q. What strategies mitigate nitro group reduction during catalytic hydrogenation of related compounds?

  • Catalyst poisoning : Add quinoline to deactivate Pd/C surface sites prone to over-reduction.
  • Low-pressure H₂ : Maintain <5 psi to limit side reactions. Monitor via LC-MS for intermediates like hydroxylamines .

Q. How is regioselective bromination achieved in multi-substituted arylacetamides?

Direct bromination using NBS (N-bromosuccinimide) in DMF at 80°C favors para positions due to electron-withdrawing nitro groups. For meta selectivity, employ directing groups (e.g., sulfonic acid) or Lewis acids (FeCl₃) .

Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be analyzed?

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and metabolic stability via liver microsomes.
  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations. Cross-validate with SPR (surface plasmon resonance) to confirm target binding affinity .

Q. What computational methods predict binding interactions with DNA or proteins?

  • Molecular Dynamics (MD) : Simulate ligand-DNA minor groove binding (e.g., 20 ns trajectories, AMBER force field).
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps for H-bond donor/acceptor sites .

Q. Which analytical techniques ensure purity (>98%) for in vivo studies?

  • HPLC : Use C18 column, 0.1% TFA in H₂O/MeCN gradient (retention time ±0.2 min).
  • Elemental analysis : Confirm C, H, N within ±0.3% of theoretical values.
  • LC-HRMS : Detect trace impurities (<0.1%) via exact mass (e.g., m/z 327.0012 for [M+H]⁺) .

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